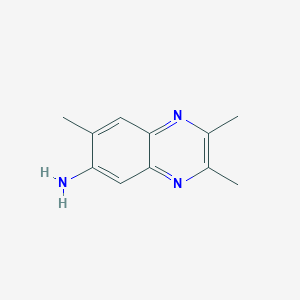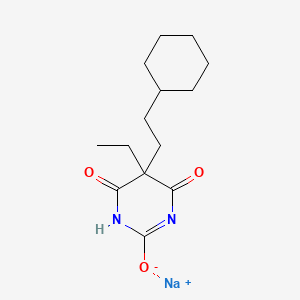
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and an ethyl group attached to a pyrimidinedione core. The presence of a sodiooxy group further adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs) that are catalyzed by first-row transition metals. These reactions are known for their efficiency and eco-friendly nature, often resulting in high yields with minimal by-products . The specific synthetic route may involve the use of isocyanides, aldehydes, and other reactants under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidinediones.
科学的研究の応用
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications, including:
Biology: It may be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione include other pyrimidinediones and nitrogen-containing heterocycles . Examples include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylethyl and ethyl groups, as well as the sodiooxy group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H21N2NaO3 |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
sodium;5-(2-cyclohexylethyl)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C14H22N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h10H,2-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
InChIキー |
RSTLZIPLOSWIEW-UHFFFAOYSA-M |
正規SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CCC2CCCCC2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




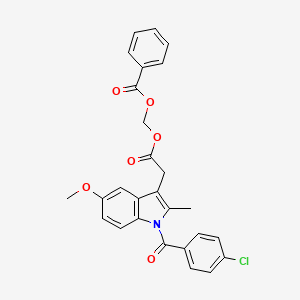
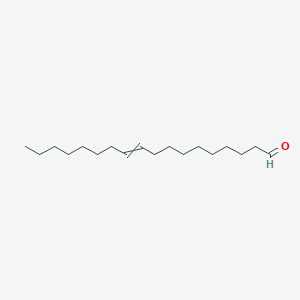
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
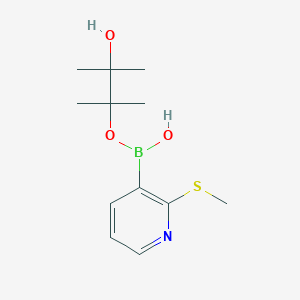
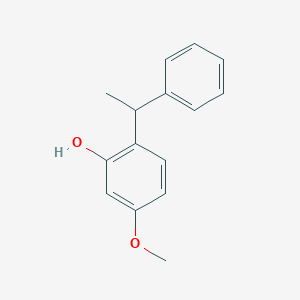
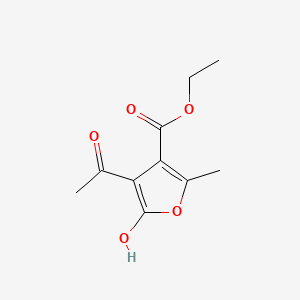

![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
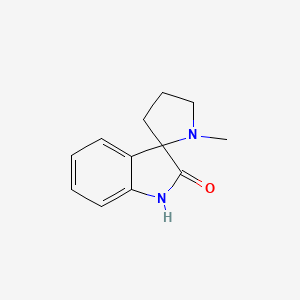
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
